molecular formula C22H40ClNO2 B14631234 1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride CAS No. 55034-82-7

1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride

Cat. No.: B14631234
CAS No.: 55034-82-7
M. Wt: 386.0 g/mol
InChI Key: PHVMATKAEXYFQP-UHFFFAOYSA-M
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Description

1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride is a compound that belongs to the class of pyridinium surfactants. These compounds are known for their surface-active properties, making them useful in various applications, including detergents, emulsifiers, and antimicrobial agents .

Preparation Methods

The synthesis of 1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride typically involves the reaction of pyridine with 1-bromo-2-hydroxy-3-(tetradecyloxy)propane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyridine nitrogen attacks the carbon attached to the bromine, displacing the bromine atom and forming the pyridinium ion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridinium ion can be reduced to the corresponding pyridine using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Scientific Research Applications

1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride primarily involves its surfactant properties. The compound can insert itself into lipid bilayers, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial action, where it can effectively kill bacteria by compromising their cell membranes .

Comparison with Similar Compounds

1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride can be compared with other pyridinium surfactants, such as:

The uniqueness of this compound lies in its specific alkyl chain length, which balances hydrophobic and hydrophilic properties, making it particularly effective in various applications.

Properties

CAS No.

55034-82-7

Molecular Formula

C22H40ClNO2

Molecular Weight

386.0 g/mol

IUPAC Name

1-pyridin-1-ium-1-yl-3-tetradecoxypropan-2-ol;chloride

InChI

InChI=1S/C22H40NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-25-21-22(24)20-23-17-14-13-15-18-23;/h13-15,17-18,22,24H,2-12,16,19-21H2,1H3;1H/q+1;/p-1

InChI Key

PHVMATKAEXYFQP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCOCC(C[N+]1=CC=CC=C1)O.[Cl-]

Origin of Product

United States

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